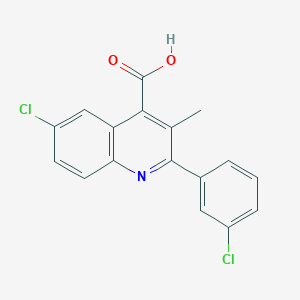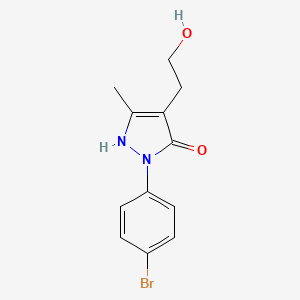
2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one" is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and pyrazolone cores have been investigated for their molecular structures, vibrational frequencies, and potential biological activities.
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves multicomponent reactions, as seen in the synthesis of related compounds. For example, a one-pot, four-component reaction was used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, which demonstrates the versatility and efficiency of such synthetic approaches . Similarly, the electrochemically induced multicomponent transformation was employed to synthesize an isoxazolone derivative with a bromophenyl group .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazolone core, which can be substituted with various functional groups. The molecular structure and vibrational frequencies of these compounds have been investigated using computational methods and compared with experimental data, such as X-ray diffraction (XRD) . The geometrical parameters obtained from these studies are crucial for understanding the stability and reactivity of the molecules.
Chemical Reactions Analysis
Pyrazolone derivatives can participate in various chemical reactions due to their reactive sites. For instance, the presence of a bromophenyl group can facilitate halogen-metal exchange or transition-metal-catalyzed cross-coupling reactions . The reactivity of these compounds can be further modified by substituents, such as methoxy or hydroxymethyl groups, which can be involved in cyclization reactions to form condensed systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's electron distribution, as indicated by HOMO-LUMO analysis, which is used to determine charge transfer within the molecule . The molecular electrostatic potential (MEP) analysis reveals regions of negative and positive charge, which are important for understanding the molecule's reactivity and interactions with other molecules . Additionally, the first hyperpolarizability of these compounds suggests their potential role in nonlinear optics .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is part of a family of chemicals that are extensively used in various fields, including medicinal chemistry. Pyrazole derivatives, particularly those with methyl substitutions like the mentioned compound, have been recognized for their wide spectrum of biological activities. Synthesis of such compounds involves techniques such as condensation followed by cyclization or multi-component reactions (MCRs) to obtain these heterocycles under different conditions. The use of phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine are common in these syntheses. These strategies extend the categories of heterocyclic systems, providing valuable information for the design of more active biological agents (Dar & Shamsuzzaman, 2015).
Biological and Medicinal Relevance
Pyrazole-based compounds, including 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, are integral in medicinal chemistry due to their pharmacophore nature. They exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Their extensive application in medicinal chemistry as bioactive molecules makes the study of their synthesis and properties crucial for drug development and therapeutic applications (Dar & Shamsuzzaman, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(13)3-5-10/h2-5,14,16H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMVCZMODFDTQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


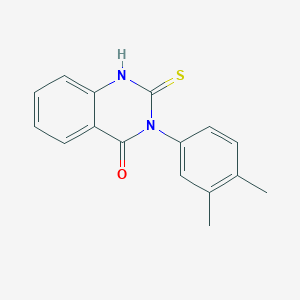






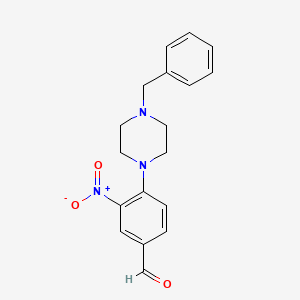
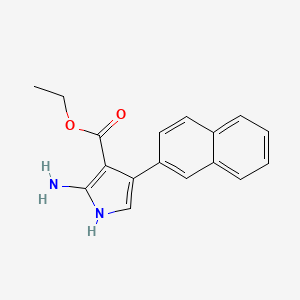


![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)
